Ethyl-delta-8-tetrahydrocannabinol

Description

Contextualization within the Expanding Landscape of Synthetic and Semi-Synthetic Cannabinoids

The landscape of cannabinoid research is in a constant state of expansion, moving beyond the study of phytocannabinoids found in the Cannabis sativa plant to a vast array of synthetic and semi-synthetic analogs. ontosight.ainih.gov These novel compounds are often developed to explore the structure-activity relationships of cannabinoid receptors, aiming to understand how modifications to the classic cannabinoid structure influence pharmacological effects. nih.gov Ethyl-delta-8-tetrahydrocannabinol (Ethyl-Δ⁸-THC) emerges within this context as a synthetic derivative of Δ⁸-THC. ontosight.ainih.gov Unlike its parent compound, which is a naturally occurring cannabinoid, Ethyl-Δ⁸-THC is distinguished by the presence of an ethyl group on its pentyl side chain. ontosight.ainih.gov The synthesis of such analogs allows researchers to investigate the impact of alkyl chain length on receptor binding and metabolic pathways. nih.govresearchgate.net

Rationale for Dedicated Academic Inquiry into Ethyl-delta-8-tetrahydrocannabinol Chemistry and Biology

Dedicated academic inquiry into the chemistry and biology of Ethyl-Δ⁸-THC is primarily driven by the need to understand how structural modifications of cannabinoids affect their metabolic fate and biological activity. A key study on this compound synthesized it to investigate its in vivo metabolism in comparison to its corresponding delta-9 isomer and other higher homologues. nih.govresearchgate.net By introducing an ethyl group, researchers can probe the enzymatic processes in the body and determine how the alteration in the side chain influences the formation of metabolites. nih.gov This line of inquiry is fundamental to the broader field of pharmacology and toxicology, providing insights into how synthetic cannabinoids are processed and potentially exert their effects. ontosight.ai

Current Scientific Understanding and Identification of Key Research Gaps Pertaining to Ethyl-delta-8-tetrahydrocannabinol

The current scientific understanding of Ethyl-Δ⁸-THC is primarily centered on its synthesis and metabolism. Research has successfully demonstrated a method for its synthesis through the condensation of 5-ethyl-1,3-dihydroxybenzene and 1S-cis-verbenol. nih.govresearchgate.net Metabolic studies in mice have identified several metabolites, with ethyl-delta-8-THC-11-oic acid being the most prominent. nih.gov It has been noted that the metabolic profile concerning the terpene ring is similar to that of higher homologues of Δ⁸-THC. nih.gov

However, significant research gaps remain. While the compound is known to be a synthetic cannabinoid and is suggested to act on CB1 receptors, detailed pharmacological data, including receptor binding affinities and functional activity compared to Δ⁸-THC and Δ⁹-THC, are not extensively documented in publicly available literature. ontosight.ai Further studies are required to fully elucidate its pharmacological and toxicological profile.

Detailed Research Findings

Synthesis and Metabolism

The synthesis of Ethyl-Δ⁸-THC has been described in scientific literature. A 1991 study by Brown and Harvey detailed the synthesis of both Ethyl-Δ⁸-THC and Ethyl-Δ⁹-THC via the condensation of 5-ethyl-1,3-dihydroxybenzene with 1S-cis-verbenol. nih.govresearchgate.net

The in vivo metabolism of Ethyl-Δ⁸-THC was investigated in mice. Following administration, hepatic metabolites were extracted and analyzed. The research identified six metabolites, with the primary metabolite, accounting for approximately 95% of the metabolic fraction, being ethyl-delta-8-THC-11-oic acid. nih.gov This indicates that the primary metabolic pathway involves oxidation at the C-11 position. Notably, side-chain hydroxylated metabolites were not detected in this study. nih.gov A dihydro-metabolite, the C-9-axial-COOH isomer of ethyl-hexahydrocannabinol-11-oic acid, was also identified as a product. nih.gov

| Compound Information | |

| Compound Name | Ethyl-delta-8-tetrahydrocannabinol |

| Synonyms | Ethyl-Δ⁸-THC, 6H-dibenzo(b,d)pyran-1-ol, 3-ethyl-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-, (6ar-trans)- |

| Compound Type | Synthetic Cannabinoid |

| Parent Compound | Delta-8-tetrahydrocannabinol (B88935) |

| Metabolism Data (in mice) | |

| Primary Metabolite | Ethyl-delta-8-THC-11-oic acid |

| Other Identified Metabolites | Five other, unspecified metabolites |

| Metabolic Pathway Note | Metabolism on the terpene ring is similar to higher homologues. |

| Not Detected | Side-chain hydroxy metabolites |

An in-depth examination of the metabolic fate of synthetic cannabinoids is crucial for understanding their biochemical interactions. This article focuses exclusively on the in vitro biotransformation and metabolic profiling of Ethyl-delta-8-tetrahydrocannabinol, a synthetic homologue of delta-8-tetrahydrocannabinol. The subsequent sections will detail its metabolic pathways, the enzyme systems involved, and species-specific metabolic differences based on available scientific research.

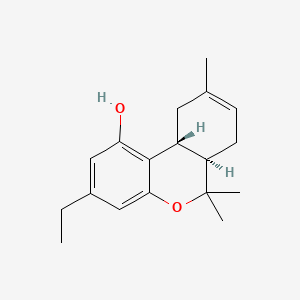

Structure

3D Structure

Properties

CAS No. |

51768-58-2 |

|---|---|

Molecular Formula |

C18H24O2 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(6aR,10aR)-3-ethyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C18H24O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h6,9-10,13-14,19H,5,7-8H2,1-4H3/t13-,14-/m1/s1 |

InChI Key |

DNTBFILTGOCICF-ZIAGYGMSSA-N |

SMILES |

CCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |

Isomeric SMILES |

CCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |

Canonical SMILES |

CCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |

Other CAS No. |

51768-58-2 |

Synonyms |

ethyl-delta-8-tetrahydrocannabinol ethyl-delta-8-THC |

Origin of Product |

United States |

Chemical Stability, Degradation, and Isomerization Pathways of Ethyl Delta 8 Tetrahydrocannabinol

Degradation Kinetics of Ethyl-delta-8-tetrahydrocannabinol Under Controlled Environmental Conditions

The stability of Ethyl-delta-8-tetrahydrocannabinol is influenced by environmental factors such as light, heat, and oxygen. While direct kinetic studies on this specific ethyl homolog are not widely available, the degradation pathways can be inferred from its structural analog, Δ8-THC, and other related cannabinoids.

Photolytic Degradation Pathways and Product Identification

Exposure to light, particularly ultraviolet (UV) radiation, is a known catalyst for the degradation of cannabinoids. For Δ9-THC, photodegradation is a complex process that can lead to various products, including cannabinol (B1662348) (CBN) and cannabicyclol (B1214379) (CBL) caymanchem.com. This process involves photochemical reactions that can proceed differently depending on the presence of oxygen.

In an inert atmosphere (e.g., nitrogen), the photodegradation rate of THC is significantly slower than in the presence of air researchgate.net. In air, photo-oxidation contributes to the conversion of THC to its corresponding cannabinol analog. It is hypothesized that Ethyl-delta-8-THC would follow a similar pathway, degrading into Ethyl-Cannabinol (Ethyl-CBN) and potentially other minor photoproducts. The reaction involves oxidation and aromatization of the cyclohexene (B86901) ring.

Table 1: Illustrative Photochemical Degradation Kinetic Parameters for Δ9-THC in Cannabis Samples (Data based on behavior of analogous compounds)

| Atmosphere | Initial Compound | Rate Constant (k, h⁻¹) | Half-Life (t½, hours) |

| Air | Δ9-THC | 0.12 | 5.78 |

| Nitrogen | Δ9-THC | 0.026 | 26.66 |

This table presents data for Δ9-THC to illustrate the significant impact of oxygen on photolytic degradation rates researchgate.net. Similar effects are anticipated for Ethyl-Δ8-THC.

Thermal and Oxidative Degradation Products of Ethyl-delta-8-tetrahydrocannabinol

Thermal and oxidative degradation are primary pathways for the breakdown of tetrahydrocannabinols. The principal product of this degradation is cannabinol (CBN), formed through an oxidation process that results in the aromatization of the A-ring caymanchem.com. Studies on Δ9-THC show that its conversion to CBN is accelerated by increased temperature and the presence of oxygen caymanchem.comnih.gov. A study on the in vivo metabolism of THC ethyl homologs identified a trace amount of ethyl-CBN-11-oic acid produced from ethyl-Δ9-THC, supporting the formation of an ethyl-CBN structure as a degradation product nih.gov.

Delta-8-THC is recognized as being more chemically stable than its Δ9-THC isomer due to the position of the double bond, which is in a more thermodynamically favored location nih.gov. This enhanced stability suggests that Ethyl-Δ8-THC would also exhibit greater resistance to thermal degradation compared to an ethyl-Δ9-THC counterpart. Nonetheless, under prolonged exposure to heat and air, Ethyl-Δ8-THC is expected to oxidize to Ethyl-CBN.

The degradation kinetics for major cannabinoids like Δ9-THC have been shown to follow pseudo-first-order reactions in solution, with the rate increasing significantly with temperature, particularly in acidic conditions nih.govnih.gov.

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Δ9-THC in Solution (pH 2) (Data based on behavior of analogous compounds)

| Temperature (°C) | Rate Constant (k) (x 10⁻³ h⁻¹) |

| 40 | 1.8 |

| 50 | 4.3 |

| 60 | 10.1 |

| 70 | 25.0 |

This table demonstrates the temperature dependency of Δ9-THC degradation, a principle that applies to Ethyl-Δ8-THC nih.gov.

Acid-Catalyzed and Base-Catalyzed Isomerization Studies Involving Ethyl-delta-8-tetrahydrocannabinol

Isomerization refers to the chemical process where a compound is transformed into one of its isomers, which has the same molecular formula but a different arrangement of atoms. This is a critical consideration for cannabinoids, as slight structural changes can lead to different chemical properties.

Investigation of Isomerization to Related Cannabinoids (e.g., Delta-9-tetrahydrocannabinol, Delta-10-tetrahydrocannabinol)

Acid-catalyzed reactions are widely used to convert Cannabidiol (B1668261) (CBD) into various THC isomers nih.gov. These reactions proceed through the formation of a carbocation intermediate, which can then lead to different products depending on the reaction conditions. The most common isomers formed are Δ9-THC and Δ8-THC.

Because Δ8-THC is the most thermodynamically stable of the common THC isomers, acid-catalyzed treatment of Ethyl-Δ8-THC is not expected to yield significant quantities of Ethyl-Δ9-THC, as the equilibrium strongly favors the Δ8 isomer caymanchem.comacs.org. However, a minor equilibrium concentration of Ethyl-Δ9-THC could potentially form.

Furthermore, harsh acidic conditions can lead to the formation of other isomers, such as delta-10-THC and various iso-THC structures (e.g., Δ4(8)-iso-THC), which have been identified as byproducts in the synthesis of Δ8-THC from CBD rootsciences.comprojectcbd.org. It is plausible that Ethyl-Δ8-THC could undergo similar rearrangements to form its corresponding ethyl-Δ10-THC and ethyl-iso-THC analogs.

Kinetic Studies of Isomerization Processes and Influencing Factors

While specific kinetic data for the isomerization of Ethyl-Δ8-THC is absent from the literature, the influential factors are well-understood from studies on related cannabinoids. The outcome of acid-catalyzed cannabinoid reactions is highly dependent on several factors:

Catalyst Type: Lewis acids (e.g., Boron trifluoride etherate, BF₃·OEt₂) and Brønsted acids (e.g., p-toluenesulfonic acid, pTSA) can yield different product distributions. For example, in the conversion of CBD, BF₃·OEt₂ tends to favor the kinetic product (Δ9-THC), whereas pTSA favors the thermodynamic product (Δ8-THC) acs.orgmdpi.com.

Solvent: The choice of solvent (e.g., toluene (B28343), dichloromethane (B109758), hexane) can influence reaction pathways and selectivity toward specific isomers acs.org.

Temperature and Reaction Time: Higher temperatures and longer reaction times typically favor the formation of the most thermodynamically stable isomer, Δ8-THC acs.org.

Studies on the degradation of Δ8-THC in aqueous solutions at various pH levels show that the compound is most stable in neutral conditions and degrades more rapidly under both acidic and basic conditions, following pseudo-first-order kinetics researchgate.net.

Table 3: Half-life of Δ8-THC in Aqueous Buffer at 25°C as a Function of pH (Data based on behavior of analogous compounds)

| pH | Half-life (t½, hours) | Degradation Rate (k, x 10⁻³ h⁻¹) |

| 1.2 | 84.0 | 8.25 |

| 3.0 | 94.0 | 7.37 |

| 5.0 | 195.0 | 3.55 |

| 7.4 | 266.5 | 2.60 |

| 9.0 | 105.0 | 6.60 |

This table illustrates the pH-dependent stability of Δ8-THC, which is expected to be a key factor for Ethyl-Δ8-THC stability in solution researchgate.net.

Strategies for Enhancing the Chemical Stability and Purity of Ethyl-delta-8-tetrahydrocannabinol

Enhancing the chemical stability and maintaining the purity of Ethyl-delta-8-tetrahydrocannabinol involves minimizing its exposure to degradative forces. The following strategies are based on established best practices for cannabinoid handling:

Controlled Storage Conditions: To mitigate thermal and photolytic degradation, the compound should be stored at low temperatures (frozen at -20°C is recommended for long-term stability) in opaque, airtight containers nih.gov. Storing under an inert gas atmosphere, such as argon or nitrogen, will prevent oxidative degradation to Ethyl-CBN researchgate.net.

pH Regulation: For solutions containing Ethyl-Δ8-THC, maintaining a pH between 4 and 7 is crucial to prevent acid- or base-catalyzed degradation and isomerization nih.govresearchgate.net.

Use of Antioxidants: The addition of antioxidants can be an effective strategy to inhibit the oxidative pathway that leads to the formation of Ethyl-CBN.

Encapsulation with Cyclodextrins: Studies on Δ8-THC have demonstrated that complexation with cyclodextrins can significantly enhance its chemical stability in aqueous solutions researchgate.net. This encapsulation technology protects the cannabinoid molecule from hydrolysis and oxidation by sequestering it within the cyclodextrin (B1172386) cavity.

By implementing these strategies, the shelf-life and purity of Ethyl-delta-8-tetrahydrocannabinol can be significantly extended.

Forensic and Regulatory Science Perspectives on Ethyl Delta 8 Tetrahydrocannabinol

Analytical Challenges in Forensic Identification and Differentiation from Regulated Cannabinoids

The emergence of delta-8-tetrahydrocannabinol (B88935) (delta-8-THC) in consumer markets has introduced significant analytical challenges for forensic laboratories. As a structural isomer of the more prevalent and highly regulated delta-9-tetrahydrocannabinol (delta-9-THC), its identification and differentiation require sophisticated and validated analytical methods. The primary challenge stems from the close structural similarity between these and other cannabinoids, which can lead to misidentification and inaccurate quantification if appropriate techniques are not employed. oup.comforensictoxicologyexpert.com

Most delta-8-THC available commercially is synthesized from hemp-derived cannabidiol (B1668261) (CBD). michigan.govmpp.org This chemical conversion process can be complex and may result in a product containing not only delta-8-THC but also residual delta-9-THC, other THC isomers, and various reaction by-products and impurities for which safety data is often lacking. usp.orgnih.gov The presence of these unknown compounds further complicates forensic analysis.

Traditional screening tests for cannabinoids, such as immunoassays, often lack the specificity to distinguish between delta-8-THC and delta-9-THC metabolites, leading to presumptive positive results that require more definitive confirmatory testing. oup.comdtpm.com This creates a critical need for forensic laboratories to adopt methods capable of clearly separating and identifying these isomers to ensure accurate legal and regulatory interpretation. forensictoxicologyexpert.com

Development of Robust Reference Standards and Analytical Libraries for Ethyl-delta-8-tetrahydrocannabinol

The accurate identification and quantification of delta-8-THC in forensic samples are fundamentally reliant on the availability of high-purity, certified reference standards. pubcompare.ai These standards are essential for calibrating analytical instruments, validating testing methods, and ensuring that laboratory results are reliable and legally defensible. Organizations like the United States Pharmacopeia (USP) have highlighted the importance of scientifically valid analytical methods and the use of appropriate USP Reference Standards for the determination of delta-8-THC and its resolution from other cannabinoids. usp.org

The development of comprehensive analytical libraries is also crucial. These libraries contain detailed chemical information, such as mass spectra and chromatographic retention times, for a wide range of compounds, including delta-8-THC and its potential synthesis impurities. By comparing the data from an unknown sample to the data in these libraries, forensic chemists can more confidently identify the substances present. The increasing prevalence of novel synthetic cannabinoids necessitates the continuous expansion and updating of these spectral libraries to keep pace with emerging market trends.

Discrimination from Structurally Similar Illicit or Controlled Cannabinoids

Distinguishing delta-8-THC from its controlled isomer, delta-9-THC, is a primary task for forensic laboratories. nacalai.com The two molecules differ only in the position of a double bond in their carbon ring structure. michigan.govmpp.org This subtle difference makes their separation challenging, as they often co-elute (elute at the same time) in some common chromatographic methods and produce nearly identical mass spectra. aafs.org

To address this, forensic toxicologists have developed specialized analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the standard methods, but require specific columns and conditions to achieve baseline separation of the isomers. nacalai.comnih.gov For instance, certain HPLC columns with unique stationary phases, such as those with cholesteryl functional groups, have demonstrated greater shape selectivity and the ability to resolve delta-8-THC and delta-9-THC peaks that would otherwise overlap on a standard C18 column. nacalai.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique used for confirmation. oup.com While delta-8-THC and delta-9-THC can produce identical precursor and product ion transitions, chromatographic separation before mass analysis is critical. aafs.org Validated LC-MS/MS methods are now available that can resolve and quantify not only the parent compounds but also their respective metabolites (e.g., 11-nor-9-carboxy-Δ8-THC and 11-nor-9-carboxy-Δ9-THC) in biological samples like blood and urine. oup.compreprints.org The failure to fully resolve these isomers can lead to ratio failures, misidentifications, and inaccurate concentration measurements. oup.com

| Analytical Technique | Capability in Differentiating Delta-8-THC from Delta-9-THC | Key Considerations |

| Immunoassay Screening | Low | High cross-reactivity; cannot distinguish between isomers. Requires confirmatory testing. oup.comdtpm.com |

| High-Performance Liquid Chromatography (HPLC) | Moderate to High | Requires specialized columns (e.g., COSMOCORE Cholester) for baseline separation. nacalai.comnih.gov |

| Gas Chromatography (GC) | High | Considered an industry gold standard for separating cannabinoids that co-elute on HPLC. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High | Requires chromatographic separation prior to MS analysis as isomers can have identical transitions. oup.comaafs.org |

Regulatory Classification and Analog Control Mechanisms for Ethyl-delta-8-tetrahydrocannabinol

The regulatory status of delta-8-THC is complex and varies between federal and state jurisdictions. The legal ambiguity largely stems from the 2018 Agriculture Improvement Act (Farm Bill), which legalized hemp and its derivatives, defining hemp as cannabis containing not more than 0.3% delta-9-THC on a dry weight basis. fdli.orgnih.gov Since delta-8-THC can be derived from hemp-based CBD, a legal gray area was created for its production and sale. mslawgroup.com

Interpretation within Existing Controlled Substances Acts and Analog Legislation

The U.S. Drug Enforcement Administration (DEA) has provided clarification on its stance regarding delta-8-THC. The agency maintains that the 2018 Farm Bill's exemption for "tetrahydrocannabinols in hemp" applies to naturally occurring cannabinoids. fdli.org However, the DEA has stated that "synthetically derived tetrahydrocannabinols remain Schedule I controlled substances." nih.gov

Because the vast majority of delta-8-THC on the market is produced through a chemical synthesis from CBD, the DEA considers these products to be synthetically derived and therefore illegal controlled substances. loneylawgroup.commarijuanamoment.net This interpretation places synthetically produced delta-8-THC under the purview of the Controlled Substances Act (CSA). In contrast, delta-8-THC that is naturally extracted from a cannabis plant meeting the legal definition of hemp is not a controlled substance. mpp.org

The legal landscape is further complicated by court rulings and varying state laws. For instance, a 2022 ruling by the Ninth Circuit Court of Appeals stated that hemp-derived delta-8-THC is legal under the plain language of the Farm Bill, suggesting that if a loophole was inadvertently created, it is Congress's responsibility to amend the law. mpp.orgcenterforuspolicy.org In response to this ambiguity, many states have taken their own legislative or regulatory actions, with some explicitly banning or restricting the sale of delta-8-THC products, while others have chosen to regulate them. mpp.org

| Jurisdiction | Legal Interpretation of Delta-8-THC | Basis of Interpretation |

| U.S. Federal (DEA Stance) | Synthetically derived Delta-8-THC is a Schedule I controlled substance. nih.govmarijuanamoment.net | The Controlled Substances Act's control over synthetically derived tetrahydrocannabinols was not impacted by the 2018 Farm Bill. nih.gov |

| U.S. Federal (Ninth Circuit Court) | Hemp-derived Delta-8-THC is legal. | The plain language of the 2018 Farm Bill defines hemp based on delta-9-THC concentration, not delta-8-THC. mpp.orgcenterforuspolicy.org |

| Various U.S. States | Varies: Banned, restricted, regulated, or unregulated. mpp.org | States have created their own laws and regulations to address the perceived federal loophole. usp.orgmpp.org |

Emerging Policy Considerations for Novel Synthetic and Semi-Synthetic Cannabinoids, including Ethyl-delta-8-tetrahydrocannabinol

The rise of delta-8-THC has highlighted the need for updated policy and regulatory frameworks to address the rapid emergence of novel synthetic and semi-synthetic cannabinoids. Regulators are now grappling with how to classify and control a growing number of similar compounds, such as delta-10-THC, THC-O, and hexahydrocannabinol (B1216694) (HHC), which are also often synthesized from hemp-derived precursors. usp.org

Policy considerations are moving toward closing the perceived loopholes in the 2018 Farm Bill. The DEA has indicated it is in the process of modifying its regulations to provide greater clarity on the legal status of various cannabinoids. marijuanamoment.net There is a growing consensus among public health officials and some industry advocates for greater regulatory oversight of these products. usp.orgloneylawgroup.com This includes calls for mandatory product testing to ensure purity and accurate labeling, as many unregulated delta-8-THC products have been found to contain illegal levels of delta-9-THC and other harmful contaminants. mpp.org

Future policy may involve defining "THC" more broadly in regulations to include various isomers and analogs, or establishing specific limits for these compounds in hemp products. Several states have already taken such steps. usp.orgmpp.org For example, Michigan has classified delta-8-THC as marijuana, bringing it under the regulatory authority of the state's Marijuana Regulatory Agency. michigan.gov These actions reflect a broader trend toward regulating intoxicating hemp-derived cannabinoids in a manner similar to delta-9-THC to protect public health and safety.

Emerging Research Directions for Ethyl Delta 8 Tetrahydrocannabinol

Development of Advanced Synthetic Methodologies for Enhanced Scalability and Sustainable Production of Ethyl-delta-8-tetrahydrocannabinol

The initial synthesis of Ethyl-delta-8-tetrahydrocannabinol was achieved through the condensation of 5-ethyl-1,3-dihydroxybenzene (5-ethylresorcinol) and 1S-cis-verbenol nih.gov. While effective for laboratory-scale production, this method presents challenges for scalability and sustainability. Current research is focused on developing more advanced synthetic routes that are both efficient and environmentally conscious.

Emerging methodologies draw inspiration from the synthesis of related cannabinoids like Δ8-THC and Δ9-THC. A significant area of exploration is the acid-catalyzed cyclization of cannabidiol (B1668261) (CBD) analogs. mdpi.comwikipedia.org This approach, which is widely used for producing Δ8-THC from hemp-derived CBD, could potentially be adapted for an ethyl-substituted CBD precursor. wikipedia.orghempbenchmarks.commedium.com The use of various Lewis and Brønsted acids is being investigated to optimize yield and selectivity. wikipedia.org

Furthermore, flow chemistry is being explored as a highly promising technology for scalable and reproducible synthesis. nih.govresearchgate.net Continuous-flow reactors offer precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purity while minimizing the formation of unwanted byproducts. nih.govresearchgate.net Research in this area aims to adapt these flow protocols for the synthesis of Ethyl-delta-8-THC, potentially using supported acid catalysts to improve efficiency and simplify purification. nih.gov

Sustainable production is another key focus. This involves replacing hazardous solvents like dichloromethane (B109758) and toluene (B28343) with greener alternatives and developing recyclable catalysts to reduce the environmental impact of the synthetic process. wikipedia.org

Table 1: Comparison of Synthetic Approaches for Tetrahydrocannabinol Analogs

| Methodology | Description | Advantages | Challenges for Ethyl-delta-8-THC |

|---|---|---|---|

| Classical Condensation | Condensation of an alkyl-resorcinol with a terpene alcohol (e.g., verbenol) nih.gov. | Established proof-of-concept for Ethyl-delta-8-THC. | Low to moderate selectivity and scalability nih.gov. |

| Acid-Catalyzed Cyclization | Isomerization of a CBD analog using an acid catalyst to form the tetrahydrocannabinol ring structure mdpi.comwikipedia.org. | High conversion rates; potential use of abundant precursors. | Requires synthesis of the specific ethyl-CBD precursor; control of side-product formation. |

| Continuous-Flow Synthesis | The reaction is performed in a continuously flowing stream through a reactor nih.govresearchgate.net. | Enhanced control, efficiency, scalability, and reproducibility nih.gov. | Optimization of flow parameters (rate, temperature, catalyst) for the specific ethyl homolog. |

Deeper Elucidation of Molecular Mechanisms and Rational Design of Ethyl-delta-8-tetrahydrocannabinol Analogs with Targeted Pharmacological Profiles

The pharmacological activity of cannabinoids is primarily mediated by their interaction with the cannabinoid receptors CB1 and CB2. nih.gov It is presumed that Ethyl-delta-8-tetrahydrocannabinol, like its parent compound Δ8-THC, acts as a partial agonist at these receptors. mdpi.comwikipedia.orgnih.gov However, the precise binding affinity, potency, and functional activity of the ethyl homolog have not been extensively characterized. A primary research goal is to conduct detailed in vitro binding and signaling assays to elucidate its specific molecular interactions with CB1 and CB2 receptors.

This deeper understanding will facilitate the rational design of novel analogs with targeted pharmacological profiles. By systematically modifying the structure of Ethyl-delta-8-tetrahydrocannabinol, researchers aim to create derivatives with enhanced properties. For instance, modifications to the length and branching of the alkyl side chain are known to influence receptor affinity and potency. capes.gov.br The design process involves creating a library of analogs where the ethyl group is further modified or where other parts of the molecule are altered to fine-tune its interaction with the receptor binding pocket.

The objective of this rational design approach is to develop compounds that may exhibit greater selectivity for either the CB1 or CB2 receptor, or that possess unique signaling properties. Such targeted profiles could potentially isolate specific therapeutic effects while minimizing undesired psychoactivity or other side effects associated with non-selective cannabinoid receptor activation.

Refinement of Analytical Techniques for Trace-Level Detection and Characterization of Ethyl-delta-8-tetrahydrocannabinol in Complex Matrices

The ability to accurately detect and quantify Ethyl-delta-8-tetrahydrocannabinol, especially at trace levels, is crucial for both research and potential future regulatory oversight. The analysis of this compound in complex matrices such as biological fluids (blood, urine), consumer products, and environmental samples presents significant challenges due to the presence of numerous interfering substances. nih.govojp.govpreprints.org

Current analytical methods for cannabinoids rely heavily on chromatographic separation coupled with sensitive detection. um.edu.mt High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is a common technique, but for higher sensitivity and specificity, mass spectrometry (MS) is preferred. nih.govum.edu.mtresearchgate.net Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for cannabinoid analysis. nih.govpreprints.orgresearchgate.net

Future research is focused on refining these methods to achieve lower limits of detection (LOD) and quantification (LOQ) for Ethyl-delta-8-tetrahydrocannabinol. oup.com This includes the development of highly selective sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the target analyte from the matrix and reduce interference. nih.govoup.com Additionally, high-resolution mass spectrometry (HRMS) is being employed to aid in the characterization of the compound and distinguish it from its isomers and other related cannabinoids that may have identical mass-to-charge ratios. ojp.govwaters.com

Table 2: Analytical Techniques for Cannabinoid Characterization

| Technique | Principle | Application for Ethyl-delta-8-THC |

|---|---|---|

| HPLC-PDA | Separation based on polarity, detection via UV-Vis absorbance. | Quantification in less complex samples; initial purity assessment nih.govpreprints.org. |

| GC-MS | Separation of volatile compounds, detection by mass fragmentation pattern. | Identification and quantification; separation of isomers researchgate.net. |

| LC-MS/MS | High-efficiency separation with highly sensitive and selective mass detection. | Trace-level detection and quantification in complex biological matrices like blood and urine nih.govpreprints.orgoup.com. |

| HRMS (e.g., QToF) | Provides highly accurate mass measurements for elemental composition determination. | Structural elucidation of the parent compound and unknown byproducts or metabolites waters.com. |

Comprehensive Mapping of Biotransformation Pathways of Ethyl-delta-8-tetrahydrocannabinol Across Diverse In Vitro Systems

Understanding how a compound is metabolized is fundamental to assessing its pharmacological and toxicological profile. An in vivo study in mice has provided the first insights into the biotransformation of Ethyl-delta-8-tetrahydrocannabinol. nih.gov The research identified six metabolites, with the primary metabolic route being oxidation of the C-11 methyl group to form ethyl-delta-8-THC-11-oic acid, which accounted for approximately 95% of the metabolic fraction. nih.gov

A key emerging research direction is to expand upon this initial finding by using a variety of in vitro systems to create a comprehensive metabolic map. These systems, which include human liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes, can pinpoint the specific enzymes responsible for the compound's metabolism. mdpi.comfrontiersin.org This is critical because the major cannabinoids are known to be metabolized by CYP enzymes such as CYP2C9 and CYP3A4, which also metabolize many other drugs. wikipedia.orgfrontiersin.org

By studying the biotransformation in these controlled systems, researchers can identify species-specific differences in metabolism and build a more accurate model of how Ethyl-delta-8-tetrahydrocannabinol would be processed in humans. Furthermore, biotransformation studies using microbial systems (fungi and bacteria) are also being explored, as these can sometimes generate novel metabolites with unique structures and activities. researchgate.netdntb.gov.ua

Table 3: Identified Metabolites of Ethyl-delta-8-tetrahydrocannabinol in a Mouse Model nih.gov

| Metabolite | Position of Modification | Relative Abundance |

|---|---|---|

| Ethyl-delta-8-THC-11-oic acid | C-11 (Oxidation) | Major (~95%) |

| Dihydroxylated compounds | Multiple positions | Minor |

| Hydroxylated derivatives of ethyl-delta-8-THC-11-oic acid | Multiple positions | Minor |

Predictive Modeling of Pharmacological Interactions and Metabolic Fate for Ethyl-delta-8-tetrahydrocannabinol and its Derivatives

As the library of synthetic cannabinoid analogs grows, it becomes impractical to subject every new compound to a full suite of laboratory tests. Predictive modeling and computational chemistry are emerging as essential tools to accelerate the research and development process. For Ethyl-delta-8-tetrahydrocannabinol and its derivatives, in silico approaches can be used to forecast their pharmacological and metabolic properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is one such approach. By analyzing the structural features of Ethyl-delta-8-THC and related compounds, QSAR models can predict their binding affinity for cannabinoid receptors. These models help researchers prioritize which novel analogs are most likely to have the desired activity profile, guiding synthetic efforts more efficiently.

Similarly, predictive models can be developed to forecast the metabolic fate of these compounds. By simulating how the molecule might interact with key metabolic enzymes like the cytochrome P450 family, researchers can predict the likely metabolites that will be formed. frontiersin.org This is crucial for anticipating potential drug-drug interactions, where one compound might inhibit or induce the metabolism of another, leading to unexpected effects. frontiersin.org These predictive tools allow for an early-stage assessment of a compound's potential safety and interaction profile, streamlining the path for further investigation.

Q & A

Q. What methodologies are recommended for synthesizing Δ8-THC with high purity, and how can researchers address contamination risks?

Δ8-THC synthesis often involves acid-catalyzed isomerization of CBD or Δ9-THC, which generates byproducts like Δ9-THC, oligomers, and residual solvents. To ensure purity:

- Use GC-MS or HPLC-PDA with certified reference standards (e.g., USP Δ8-THC) to quantify impurities .

- Implement Good Manufacturing Practices (GMP) for reagent purity and process validation, as unregulated methods frequently yield contaminants (e.g., Δ9-THC >0.3%) .

- Characterize intermediates using NMR and FTIR to confirm structural integrity and exclude isomers .

Q. What analytical techniques are most reliable for distinguishing Δ8-THC from Δ9-THC and other cannabinoids in complex matrices?

- HPLC-MS/MS with a C18 column and MRM transitions (e.g., 315.1→123.0 for Δ8-THC) provides specificity in biological samples .

- GC-FID with a 5% phenyl methyl polysiloxane column resolves Δ8-THC and Δ9-THC isomers in plant extracts, but requires derivatization for optimal peak separation .

- Chiral chromatography may differentiate enantiomers in synthetic mixtures, though Δ8-THC is typically racemic in unregulated products .

Q. How does Δ8-THC’s pharmacological profile compare to Δ9-THC in preclinical models?

Δ8-THC binds CB1/CB2 receptors with ~50-75% the affinity of Δ9-THC but exhibits distinct effects:

- Antiemetic activity in pediatric chemotherapy patients at 0.25–0.5 mg/kg (oral) with reduced anxiogenic side effects .

- Lower psychotropic potency in humans (e.g., 10–20 mg Δ8-THC ≈ 5 mg Δ9-THC for euphoria) .

- Anticonvulsant effects in murine models at 5 mg/kg (i.p.), but conflicting data on neuroprotection require dose-response studies .

Advanced Research Questions

Q. How should researchers design toxicity studies to account for variable Δ8-THC product contamination?

- Adopt a tiered testing framework :

Screen commercial products via untargeted LC-QTOF-MS to identify contaminants (e.g., heavy metals, synthetic byproducts) .

Conduct in vitro toxicogenomics (e.g., Ames test, micronucleus assay) to assess genotoxicity of impurities .

Use rodant models to evaluate chronic exposure (≥28 days) with contaminated vs. purified Δ8-THC, focusing on respiratory and hepatic endpoints .

- Cross-reference adverse event databases (e.g., FDA FAERS) to prioritize high-risk contaminants .

Q. How can contradictory data on Δ8-THC’s potency and therapeutic potential be resolved?

- Standardize bioassays : Use cell lines with stable CB1/CB2 expression (e.g., CHO-K1) and control for metabolic conversion (e.g., CYP3A4-mediated oxidation to 11-OH-Δ8-THC) .

- Meta-analysis of preclinical studies : Adjust for variables like vehicle (ethanol vs. lipid carriers), which alter bioavailability by 2–3× .

- Human pharmacokinetic studies : Compare AUC and Cmax of Δ8-THC vs. Δ9-THC using crossover designs with controlled dosing (e.g., 10 mg oral) .

Q. What challenges arise in quantifying Δ8-THC pharmacokinetics in human trials, and how can they be mitigated?

- Matrix interference : Plasma samples require SPE cleanup (e.g., Oasis HLB cartridges) to isolate Δ8-THC from phospholipids and Δ9-THC .

- Isomerization artifacts : Stabilize samples with 0.1% ascorbic acid to prevent Δ8→Δ9-THC conversion during storage .

- Metabolite differentiation : Use high-resolution MS (e.g., Orbitrap) to distinguish Δ8-THC-COOH from Δ9-THC-COOH in urine, as immunoassays cross-react .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.